molecular formula C19H22N2O3S B2679751 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide CAS No. 921888-60-0

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2679751
CAS No.: 921888-60-0
M. Wt: 358.46
InChI Key: XDMRQWXNQYWHRG-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a quinoline derivative with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The initial step involves the synthesis of the 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene under acidic conditions.

    Sulfonamide Formation: The quinoline derivative is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The quinoline and sulfonamide moieties are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers study this compound to develop new therapeutic agents targeting various diseases.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide is unique due to the presence of the 3,4-dimethylbenzene sulfonamide group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-21-18-9-7-16(12-15(18)6-10-19(21)22)20-25(23,24)17-8-5-13(2)14(3)11-17/h5,7-9,11-12,20H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMRQWXNQYWHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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